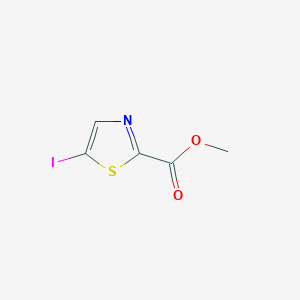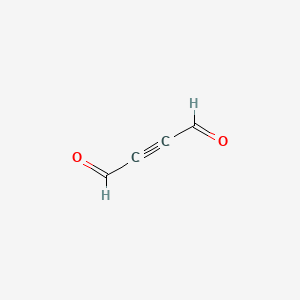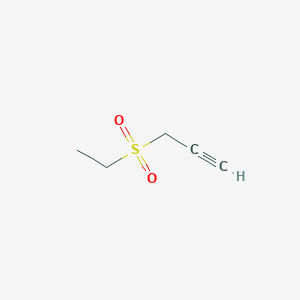![molecular formula C9H10N2O B15296826 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol CAS No. 1464856-45-8](/img/structure/B15296826.png)
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-(2-pyridyl)imidoyl chlorides with ethyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-{Imidazo[1,2-a]pyridin-2-yl}ethanone.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride
- 2-(1H-Imidazol-1-yl)ethanol
- 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine hydrochloride
Uniqueness
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethan-1-ol group allows for additional functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its imidazo[1,2-a]pyridine core is known for its stability and bioactivity, making it a valuable scaffold in drug discovery.
Propriétés
Numéro CAS |
1464856-45-8 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
1-imidazo[1,2-a]pyridin-2-ylethanol |
InChI |
InChI=1S/C9H10N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h2-7,12H,1H3 |
Clé InChI |
VRVNDSJMFJISLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN2C=CC=CC2=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![lithium(1+) 5H,6H,7H-cyclopenta[d]pyridazine-1-carboxylate](/img/structure/B15296744.png)
![N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15296752.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid](/img/structure/B15296758.png)
![tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B15296766.png)

![1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B15296779.png)

![Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15296801.png)

![2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid](/img/structure/B15296812.png)
![Methyl4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15296813.png)

![Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid](/img/structure/B15296839.png)

